molecular formula C13H18O B13600924 (1-(2,5-Dimethylbenzyl)cyclopropyl)methanol

(1-(2,5-Dimethylbenzyl)cyclopropyl)methanol

Cat. No.: B13600924
M. Wt: 190.28 g/mol
InChI Key: HAIKBDFWGCBSJU-UHFFFAOYSA-N
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Description

(1-(2,5-Dimethylbenzyl)cyclopropyl)methanol is an organic compound with the molecular formula C13H18O It is characterized by a cyclopropyl group attached to a methanol moiety, with a 2,5-dimethylbenzyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2,5-Dimethylbenzyl)cyclopropyl)methanol typically involves the reaction of 2,5-dimethylbenzyl chloride with cyclopropylmethanol in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The product is then purified by column chromatography or recrystallization.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar routes as laboratory methods, with optimizations for yield and purity, and considerations for cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-(2,5-Dimethylbenzyl)cyclopropyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding cyclopropylmethane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group to a halide, which can then undergo further substitution reactions.

Major Products Formed

    Oxidation: Formation of (1-(2,5-Dimethylbenzyl)cyclopropyl)carboxylic acid.

    Reduction: Formation of (1-(2,5-Dimethylbenzyl)cyclopropyl)methane.

    Substitution: Formation of (1-(2,5-Dimethylbenzyl)cyclopropyl)halides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of (1-(2,5-Dimethylbenzyl)cyclopropyl)methanol depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyclopropyl group can introduce strain into the molecule, affecting its reactivity and interactions with other molecules. The 2,5-dimethylbenzyl group can influence the compound’s lipophilicity and ability to cross biological membranes.

Comparison with Similar Compounds

Similar Compounds

  • (1-Benzylcyclopropyl)methanol
  • (1-(2-Methylbenzyl)cyclopropyl)methanol
  • (1-(4-Methylbenzyl)cyclopropyl)methanol

Uniqueness

(1-(2,5-Dimethylbenzyl)cyclopropyl)methanol is unique due to the presence of two methyl groups on the benzyl ring, which can influence its chemical and physical properties. These substituents can affect the compound’s reactivity, stability, and interactions with other molecules, making it distinct from similar compounds with different substituents.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

[1-[(2,5-dimethylphenyl)methyl]cyclopropyl]methanol

InChI

InChI=1S/C13H18O/c1-10-3-4-11(2)12(7-10)8-13(9-14)5-6-13/h3-4,7,14H,5-6,8-9H2,1-2H3

InChI Key

HAIKBDFWGCBSJU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CC2(CC2)CO

Origin of Product

United States

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